molecular formula C26H24FNO5S B2362409 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-50-3

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2362409
CAS No.: 866340-50-3
M. Wt: 481.54
InChI Key: YISUDLBNDRMHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by distinct substituents at three key positions:

  • Position 6: An ethoxy group (-OCH₂CH₃) attached to the quinoline core.
  • Position 3: A 4-ethoxybenzenesulfonyl moiety (-SO₂-C₆H₄-OCH₂CH₃), introducing both sulfonyl and ethoxy functionalities.
  • Position 1: A 2-fluorobenzyl group (-CH₂-C₆H₄-F) at the ortho position of the phenyl ring.

The ethoxy groups may enhance lipophilicity, influencing membrane permeability, while the ortho-fluorine on the benzyl group could modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUDLBNDRMHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values range from 0.05 to 0.15 μmol/mL, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
  • Anti-inflammatory Properties : Research suggests that this compound may act as an anti-inflammatory agent by inhibiting specific inflammatory pathways. Further studies are needed to elucidate its exact mechanisms of action.

Biological Research

The compound is used in biological studies to explore its interactions with various molecular targets:

  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes that play critical roles in disease progression. This includes potential applications in treating metabolic disorders and cancers.
  • Receptor Modulation : Investigations into its effects on receptor activity have shown promise in modulating pathways involved in cell signaling and growth.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules used in materials science:

  • Polymer Development : Its unique chemical properties allow it to be incorporated into polymers that exhibit enhanced mechanical and thermal properties.

Anticancer Activity Case Study

A study evaluated the anticancer properties of the compound against various human cancer cell lines. The results indicated significant cytotoxicity:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
  • Results :
    • IC50 values ranged from 0.05 to 0.15 μmol/mL.
    • Compared favorably with doxorubicin's IC50 of 0.04 to 0.06 μmol/mL.

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Replacement of fluorine with chlorine (as in ) increases electronegativity and lipophilicity, which may enhance binding affinity but reduce solubility.

Position 3 (Sulfonyl/Benzoyl Group) :

  • The 4-ethoxybenzenesulfonyl group in the target compound combines electron-withdrawing sulfonyl and electron-donating ethoxy moieties, balancing electronic effects. In contrast:
  • 4-isopropylbenzenesulfonyl () introduces significant hydrophobicity, which might impede solubility.
  • 4-fluorobenzoyl () replaces sulfonyl with a ketone, altering hydrogen-bonding capacity and geometry.

Position 6 (Ethoxy Group) :

  • All compared compounds retain the ethoxy group at position 6, suggesting this substituent is critical for maintaining core interactions, possibly with hydrophobic pockets or π-stacking regions.

Implications of Substituent Variations

  • Electronic Effects : Sulfonyl groups (as in the target compound and ) are strong electron-withdrawing groups, stabilizing negative charges and enhancing interactions with positively charged residues. Benzoyl groups () offer moderate electron withdrawal but lack sulfonyl’s hydrogen-bond acceptor capacity.
  • Steric Considerations : Ortho-fluorine (target compound) vs. para-fluorine () creates distinct spatial arrangements, which could influence binding to sterically sensitive targets.

Biological Activity

The compound 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of dihydroquinoline compounds. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₃₁ClN₂O₄S
  • Molecular Weight : 396.99 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its anticancer properties and potential as an anti-inflammatory agent. The following sections detail specific activities observed in various studies.

Anticancer Activity

Research indicates that derivatives of dihydroquinoline compounds often display significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's effects on A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. The results demonstrated that the compound has IC50 values ranging from 0.050.05 to 0.15μmol/mL0.15\,\mu mol/mL, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 0.040.04 to 0.06μmol/mL0.06\,\mu mol/mL .
  • Mechanism of Action :
    • Preliminary investigations suggest that the compound may exert its anticancer effects through the induction of apoptosis and inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects.

DPPH Radical Scavenging Assay

In a DPPH radical scavenging assay, the compound demonstrated moderate activity compared to ascorbic acid at concentrations up to 100μg/mL100\,\mu g/mL. This suggests that it may help mitigate oxidative stress in biological systems .

Summary of Biological Activities

Activity Type Observation Reference
AnticancerIC50 values: 0.05 - 0.15 μmol/mL against A549, MCF7, HCT116
AntioxidantModerate DPPH radical scavenging activity
Anti-inflammatoryPotential based on related sulfonamide derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.